![molecular formula C19H25NO2 B1385540 N-(3-Ethoxybenzyl)-4-isobutoxyaniline CAS No. 1040688-29-6](/img/structure/B1385540.png)
N-(3-Ethoxybenzyl)-4-isobutoxyaniline
Overview
Description
N-(3-Ethoxybenzyl)-4-isobutoxyaniline (EBIA) is an aromatic amine that has been used in a variety of scientific research applications. It is a useful chemical compound due to its unique properties, such as its solubility in organic solvents, its low toxicity, and its ability to form stable complexes with many other compounds. EBIA has been studied in the fields of biochemistry, physiology, and pharmacology, and has been used in a variety of laboratory experiments.
Scientific Research Applications
N-(3-Ethoxybenzyl)-4-isobutoxyaniline has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as N-benzyl-4-isobutoxyaniline and N-benzyl-4-methoxybenzyl amine. It has also been used in the synthesis of fluorescent probes, such as the fluorescent probe 4-isobutoxy-N-benzyl-2-naphthamide. N-(3-Ethoxybenzyl)-4-isobutoxyaniline has also been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib. In addition, N-(3-Ethoxybenzyl)-4-isobutoxyaniline has been used in the synthesis of dyes, such as the dye 4-isobutoxy-N-benzyl-2-naphthamide.
Mechanism of Action
The mechanism of action of N-(3-Ethoxybenzyl)-4-isobutoxyaniline is not yet fully understood. However, it is known that N-(3-Ethoxybenzyl)-4-isobutoxyaniline acts as an inhibitor of the enzyme cyclooxygenase. Inhibition of cyclooxygenase leads to decreased production of prostaglandins, which are involved in inflammation, pain, and fever. In addition, N-(3-Ethoxybenzyl)-4-isobutoxyaniline is thought to act as an inhibitor of the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are involved in inflammation and asthma.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-Ethoxybenzyl)-4-isobutoxyaniline have been studied in a variety of laboratory experiments. In one experiment, N-(3-Ethoxybenzyl)-4-isobutoxyaniline was found to inhibit the release of histamine and leukotrienes in guinea pigs. In another experiment, N-(3-Ethoxybenzyl)-4-isobutoxyaniline was found to reduce inflammation in rats. In addition, N-(3-Ethoxybenzyl)-4-isobutoxyaniline has been found to reduce pain, fever, and inflammation in humans.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-Ethoxybenzyl)-4-isobutoxyaniline in laboratory experiments include its low toxicity, its solubility in organic solvents, and its ability to form stable complexes with other compounds. In addition, N-(3-Ethoxybenzyl)-4-isobutoxyaniline is relatively inexpensive and easy to synthesize. The limitations of using N-(3-Ethoxybenzyl)-4-isobutoxyaniline in laboratory experiments include its limited solubility in water and its relatively short shelf life.
Future Directions
The potential future directions for N-(3-Ethoxybenzyl)-4-isobutoxyaniline include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research into the synthesis of N-(3-Ethoxybenzyl)-4-isobutoxyaniline and its potential applications in pharmaceuticals and dyes is warranted. Finally, further research into the advantages and limitations of using N-(3-Ethoxybenzyl)-4-isobutoxyaniline in laboratory experiments is needed in order to optimize its use in scientific research.
properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-4-(2-methylpropoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-21-19-7-5-6-16(12-19)13-20-17-8-10-18(11-9-17)22-14-15(2)3/h5-12,15,20H,4,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVHOPNEWAURHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Ethoxybenzyl)-4-isobutoxyaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.